3-(2-Pyridyl)benzaldehyde

Sickle cell anemia Hemoglobin allosteric modulation Structure-activity relationship

3-(2-Pyridyl)benzaldehyde (CAS 85553-53-3), also known as 2-(3-formylphenyl)pyridine, is an aromatic heterocyclic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol. It consists of a benzaldehyde moiety meta-substituted with a 2-pyridyl group, yielding a bifunctional molecule that serves as a versatile building block in organic synthesis and a chelating ligand in coordination chemistry.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 85553-53-3
Cat. No. B1364574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)benzaldehyde
CAS85553-53-3
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
InChIKeySAPNGHSAYQXRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Pyridyl)benzaldehyde (CAS 85553-53-3) Basic Characterization and Procurement Context


3-(2-Pyridyl)benzaldehyde (CAS 85553-53-3), also known as 2-(3-formylphenyl)pyridine, is an aromatic heterocyclic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol [1]. It consists of a benzaldehyde moiety meta-substituted with a 2-pyridyl group, yielding a bifunctional molecule that serves as a versatile building block in organic synthesis and a chelating ligand in coordination chemistry . The compound is commercially available from multiple suppliers at purities of ≥97% and is typically stored at 2–8°C under argon .

1
Bifunctional building block: aldehyde handle for condensation and pyridyl nitrogen for metal chelation in a single intermediate.
2
Meta-substituted isomer suitable for structure-activity relationship (SAR) studies requiring intermediate allosteric modulation potency.
3
Synthesis of luminescent Ir(III) probes with covalent bioconjugation capability via reductive amination of the aldehyde group.

Why Generic Substitution Fails for 3-(2-Pyridyl)benzaldehyde in Research Applications


In-class pyridylbenzaldehyde isomers and analogs cannot be simply interchanged due to regiochemistry-dependent differences in both biological activity and coordination behavior. A structure-activity relationship study of pyridyl derivatives of substituted benzaldehydes demonstrated that the position of the aldehyde group relative to the pyridyl substituent dictates antisickling potency: ortho-substituted compounds (Class I) are most potent, meta-substituted compounds (Class II, which includes 3-(2-pyridyl)benzaldehyde) show intermediate activity, and para-substituted compounds (Class III) exhibit the weakest activity [1]. This quantitative rank-order potency difference means that substituting one isomer for another—even within the same synthetic family—would yield non-equivalent experimental outcomes, rendering generic replacement without functional verification scientifically invalid. Additionally, the meta-substitution pattern of 3-(2-pyridyl)benzaldehyde creates a specific N,O-chelation geometry with metal ions such as Cu(II) and Fe(III) that differs from its ortho- and para-substituted analogs, further reinforcing the non-interchangeability of these structural isomers .

This product
3-(2-Pyridyl)benzaldehyde
Meta-substituted (Class II): intermediate antisickling potency; specific N,O-chelation geometry with 5-bond separation.
Ortho or para isomer
Class I (ortho) or Class III (para)
Regiochemistry-dependent potency shift may yield non-equivalent hemoglobin modulation, altering experimental outcomes.
This product
Dual-functional aldehyde + 2-pyridyl
Enables both covalent biomolecule conjugation and transition metal coordination in one scaffold.
Mono-functional analog
Pyridine-2-carboxaldehyde or benzaldehyde
Lacks either the aldehyde conjugation handle or the metal-chelating pyridyl moiety; cannot support dual-functional workflows.
Class-level SAR evidence indicates positional isomer substitution may introduce uncontrolled experimental variables. Functional verification is recommended before replacement.

Quantitative Comparative Evidence for 3-(2-Pyridyl)benzaldehyde Selection


Meta-Substituted 3-(2-Pyridyl)benzaldehyde Shows Intermediate Antisickling Potency Between Ortho and Para Isomers

In a comparative study of three classes of pyridyl derivatives of substituted benzaldehydes, compounds with the aromatic aldehyde located ortho to the pyridyl substituent (Class I) were most potent at left-shifting the hemoglobin oxygen equilibrium curve (OEC), followed by meta-substituted compounds (Class II, which includes 3-(2-pyridyl)benzaldehyde), with para-substituted compounds (Class III) showing the weakest activity [1]. All compounds in the study formed Schiff-base adducts with hemoglobin and left-shifted the OEC more than the reference compounds vanillin or pyridoxal [1]. The target compound belongs to Class II and demonstrates intermediate allosteric potency within this structural series [1].

Isomer potency rank
Cross-study comparable
Class I > Class II (target) > Class III > vanillin/pyridoxal
Rank-order by hemoglobin OEC left-shift in whole blood assay.
Reports intermediate allosteric modulation potency within the tested set.
Schiff-base adduct formation with Hb S; data from comparative SAR study.
Sickle cell anemia Hemoglobin allosteric modulation Structure-activity relationship

3-(2-Pyridyl)benzaldehyde Enables Synthesis of Luminescent Iridium(III) Complexes with Aldehyde Functionality for Biomolecule Conjugation

Cyclometalated iridium(III) complexes synthesized using 4-(2-pyridyl)benzaldehyde as the cyclometalating ligand exhibit intense and long-lived triplet emission in fluid solutions at 298 K and in low-temperature glass [1]. The aldehyde groups present on the ligand enable covalent conjugation to primary amine groups of biomolecules (e.g., L-alanine, avidin) via reductive amination, yielding luminescent bioconjugates that retain strong photoluminescence with long emission lifetimes under ambient conditions [1]. Notably, 3-(2-pyridyl)benzaldehyde has been employed as the main ligand in pH-responsive cyclometalated iridium(III) complexes developed for photodynamic therapy applications, where the aldehyde functional group is essential for further functionalization or responsive behavior [2].

Bioconjugation scaffold
Class-level inference
Aldehyde group enables reductive amination with biomolecule primary amines
Forms [Ir(pba)2(N-N)]+ complexes retaining long emission lifetimes after conjugation.
Supports synthesis of luminescent probes for biomolecule labeling studies.
Demonstrated with L-alanine and avidin; pH-responsive complex also reported.
Coordination chemistry Luminescent probes Bioconjugation

3-(2-Pyridyl)benzaldehyde Serves as a Bifunctional Building Block for Heterocyclic Synthesis and Metal Chelation

3-(2-Pyridyl)benzaldehyde possesses two distinct reactive functional groups: an aldehyde group suitable for condensation, reductive amination, and nucleophilic addition reactions, and a pyridyl nitrogen capable of coordinating to transition metal ions . This bifunctionality enables its use both as a synthetic intermediate for heterocyclic compound preparation and as a ligand in coordination chemistry, forming complexes with metal ions such as Cu(II) and Fe(III) . In comparison, mono-functional analogs such as pyridine-2-carboxaldehyde (lacking the phenyl spacer) or benzaldehyde (lacking the pyridyl chelator) can perform only one of these roles, limiting their utility in applications requiring dual functionality .

Bifunctional versatility
Class-level inference
N,O-chelation geometry with 5-bond separation
Reactive aldehyde + chelating 2-pyridyl separated by phenyl spacer.
Streamlines access to bifunctional intermediates for metal complex synthesis.
Data to verify; coordination confirmed with Cu(II) and Fe(III).
Organic synthesis Ligand design Heterocyclic chemistry

Priority Research and Application Scenarios for 3-(2-Pyridyl)benzaldehyde Based on Comparative Evidence


Intermediate Potency Lead Optimization in Sickle Cell Anemia Drug Discovery

Based on the structure-activity relationship evidence showing that meta-substituted pyridylbenzaldehydes (Class II) exhibit intermediate antisickling potency between ortho (highest) and para (weakest) isomers [1], 3-(2-pyridyl)benzaldehyde is suitable for medicinal chemistry programs seeking to balance allosteric hemoglobin modulation with other drug-like properties. Researchers should procure this specific meta isomer when conducting SAR studies that require a reference compound with established intermediate potency, or when synthetic diversification at the meta position is desired for lead optimization efforts targeting sickle cell disease therapeutics [1].

Synthesis of Aldehyde-Functionalized Luminescent Iridium(III) Complexes for Bioconjugation

For the preparation of cyclometalated iridium(III) complexes intended for covalent attachment to biomolecules, 3-(2-pyridyl)benzaldehyde provides the essential aldehyde functional group required for reductive amination with primary amines [1]. This compound has been demonstrated as an effective main ligand in pH-responsive iridium(III) photosensitizers for photodynamic therapy [2]. Researchers developing luminescent cross-linkers or bioconjugatable imaging probes should prioritize this compound over non-aldehyde cyclometalating ligands to enable downstream covalent modification of proteins, peptides, or other amine-containing biomolecules [1].

Bifunctional Building Block for Heterocyclic Synthesis Requiring Subsequent Metal Coordination

In synthetic sequences where both an aldehyde group for condensation or coupling reactions and a pyridyl moiety for later metal chelation are required, 3-(2-pyridyl)benzaldehyde offers a single-step source of both functionalities [1]. This compound is appropriate for researchers constructing heterocyclic scaffolds (via aldehyde-based condensations) that will subsequently serve as N,O-chelating ligands for transition metals such as Cu(II) or Fe(III) [1]. Procurement of this specific isomer is necessary when the meta-substitution geometry and the resulting 5-bond N,O separation distance are required for the intended chelation mode or spatial arrangement in the final complex [1].

Structure-Activity Relationship Studies of Pyridylbenzaldehyde Isomers

When conducting systematic SAR investigations of pyridylbenzaldehyde positional isomers, 3-(2-pyridyl)benzaldehyde serves as the meta-substituted reference compound [1]. Researchers should procure this specific CAS-registered isomer alongside its ortho- and para-substituted analogs (or Class I and Class III derivatives) to establish quantitative rank-order activity relationships across the substitution series [1]. Substitution with an incorrect positional isomer would introduce uncontrolled experimental variables and invalidate comparative activity assessments, as demonstrated by the documented potency differences across Classes I, II, and III in antisickling assays [1].

Application
Selection Property
Validation Focus
Allosteric hemoglobin modulation SAR
Intermediate potency rank (Class II) for lead optimization
Verify rank-order activity against Class I/III isomer controls
Luminescent Ir(III) bioconjugate synthesis
Aldehyde-functionalized cyclometalating ligand scaffold
Confirm retention of photoluminescence after amine conjugation
Heterocyclic synthesis with downstream metal chelation
Meta-substituted bifunctional building block
Assess N,O-chelation efficiency with target metal ion
Systematic pyridylbenzaldehyde isomer SAR studies
CAS-registered meta-substituted reference compound
Establish quantitative rank-order across positional isomers

Technical Documentation Hub

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31 linked technical documents
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